

Application Notes and Protocols: Pharmacokinetics of Small Molecule RXFP1 Agonists

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacokinetic properties of small molecule agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1). The information compiled herein is intended to guide researchers in the preclinical and clinical development of novel RXFP1-targeted therapeutics.

Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), is the cognate receptor for the peptide hormone relaxin. Activation of RXFP1 initiates a cascade of signaling events with therapeutic potential in a variety of conditions, including heart failure, fibrosis, and inflammatory diseases.[1][2] While recombinant human relaxin has been explored clinically, its short half-life necessitates intravenous administration, limiting its use for chronic conditions.[3] The development of orally bioavailable small molecule RXFP1 agonists, such as ML290 and AZD5462, represents a significant advancement in targeting this pathway.[2][3] A thorough understanding of the pharmacokinetic (PK) profile of these molecules is critical for their successful translation into clinical therapies.

Featured Small Molecule RXFP1 Agonists



This document focuses on the pharmacokinetic characterization of two lead small molecule RXFP1 agonists:

- ML290: One of the first potent and selective small-molecule agonists of human RXFP1. It
 has demonstrated excellent in vitro ADME (Absorption, Distribution, Metabolism, and
 Excretion) properties and favorable in vivo pharmacokinetics in preclinical models.[2][4]
- AZD5462: An orally active allosteric agonist of RXFP1 that has advanced to clinical trials.[5]
 [6]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for ML290 and AZD5462 from preclinical and clinical studies.

Table 1: In Vitro ADME Profile of ML290

Parameter	Species	Value	Reference
Liver Microsomal Stability (t½)	Mouse	>60 min	[4]
Human	>60 min	[4]	
Plasma Stability (% remaining after 2h)	Mouse	98%	[4]
Human	102%	[4]	

Table 2: Preclinical Pharmacokinetic Parameters of AZD5462



Paramet er	Species	Route	Dose (mg/kg)	Cmax (µM/L)	t⅓ (h)	Oral Bioavail ability (%)	Referen ce
Rat	IV	2	-	1.2	-	[7]	_
Rat	РО	1	0.23	2.9	58%	[7]	
Cynomol gus Monkey	IV	2	-	4.7	-	[7]	•
Cynomol gus Monkey	РО	5	0.94	7.2	12%	[7]	-

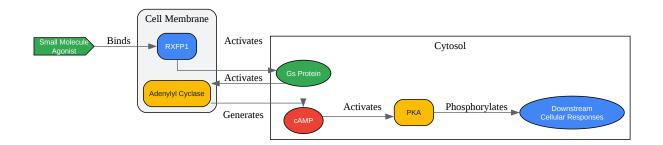
Table 3: Clinical Pharmacokinetic Parameters of AZD5462 (Single Ascending Dose in Healthy Volunteers)

Parameter	Value	Reference
Median Tmax	0.53 - 1.75 h	[5]
Geometric Mean Terminal Half- life	3 - 6 h	[5]

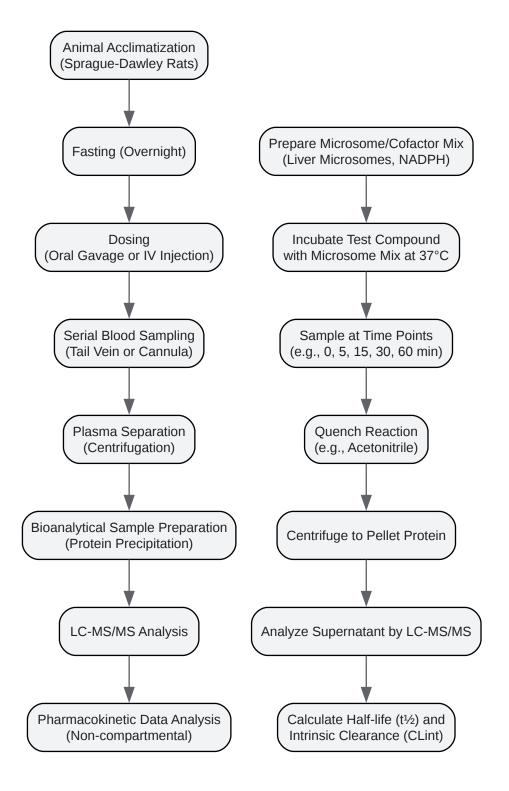
Signaling Pathway

Activation of RXFP1 by small molecule agonists primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit various cellular responses.[8][9]









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